Octadecanoic-d35 acid Octadecanoic-d35 acid Stearic acid-d35 is intended for use as an internal standard for the quantification of stearic acid by GC- or LC-MS. Stearic acid is a long-chain saturated fatty acid. It is a major component of cocoa butter and has also been found in beef fat and vegetable oils. Unlike many long-chain saturated fatty acids, dietary stearic acid does not induce hypercholesterolemia or raise LDL-cholesterol.

Brand Name: Vulcanchem
CAS No.: 17660-51-4
VCID: VC21021760
InChI: InChI=1S/C18H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-17H2,1H3,(H,19,20)/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2
SMILES: CCCCCCCCCCCCCCCCCC(=O)O
Molecular Formula: C18H36O2
Molecular Weight: 319.7 g/mol

Octadecanoic-d35 acid

CAS No.: 17660-51-4

Cat. No.: VC21021760

Molecular Formula: C18H36O2

Molecular Weight: 319.7 g/mol

* For research use only. Not for human or veterinary use.

Octadecanoic-d35 acid - 17660-51-4

Specification

Description Stearic acid-d35 is intended for use as an internal standard for the quantification of stearic acid by GC- or LC-MS. Stearic acid is a long-chain saturated fatty acid. It is a major component of cocoa butter and has also been found in beef fat and vegetable oils. Unlike many long-chain saturated fatty acids, dietary stearic acid does not induce hypercholesterolemia or raise LDL-cholesterol.

CAS No. 17660-51-4
Molecular Formula C18H36O2
Molecular Weight 319.7 g/mol
IUPAC Name 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-pentatriacontadeuteriooctadecanoic acid
Standard InChI InChI=1S/C18H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-17H2,1H3,(H,19,20)/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2
Standard InChI Key QIQXTHQIDYTFRH-KNAXIHRDSA-N
Isomeric SMILES [2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O
SMILES CCCCCCCCCCCCCCCCCC(=O)O
Canonical SMILES CCCCCCCCCCCCCCCCCC(=O)O

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